3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile

Vue d'ensemble

Description

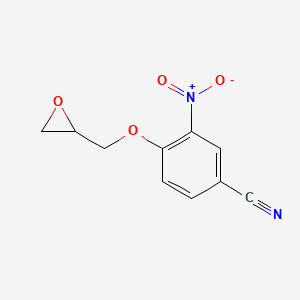

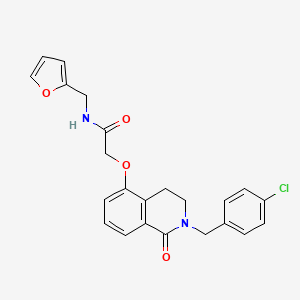

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is a chemical compound with the CAS Number: 227940-83-2 . It has a molecular weight of 220.18 and its IUPAC name is 3-nitro-4-(2-oxiranylmethoxy)benzonitrile . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

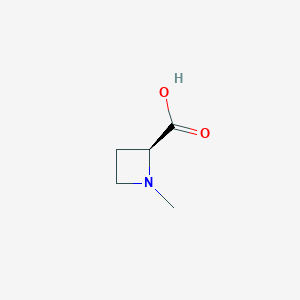

The InChI code for 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile is 1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis of Other Compounds

Given its structure, “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could potentially be used as a starting material or intermediate in the synthesis of other organic compounds .

Crosslinking of Collagen

Compounds with similar structures have been used for the crosslinking of collagen. For example, a sulfonated gallic acid-based epoxide has been used for the development of robust metal-free leather . It’s possible that “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could have similar applications.

Development of Metal-Free Leather

As mentioned above, similar compounds have been used in the development of metal-free leather. This is part of an effort to replace inorganic tanning chemicals with organic alternatives due to environmental concerns .

Environmental Science and Pollution Research

The compound could potentially be used in environmental science and pollution research. For example, the wastewater generated from the tanning process using similar compounds exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability .

Material Science

Given its potential use in the development of metal-free leather, “3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile” could also have applications in material science, particularly in the development of new materials with unique properties .

Biodegradable Products

The compound could potentially be used in the development of biodegradable products. Similar compounds have been noted for their easy availability, biodegradability, and low toxicity, making them a sustainable and environment-friendly option .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H373, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mécanisme D'action

Target of Action

The primary targets of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The exact mode of action of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .

Result of Action

The molecular and cellular effects of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile As research progresses, more information about the specific effects of this compound at the molecular and cellular levels will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Propriétés

IUPAC Name |

3-nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c11-4-7-1-2-10(9(3-7)12(13)14)16-6-8-5-15-8/h1-3,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXGLHPZJRBESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(oxiran-2-ylmethoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)

![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)

![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)

![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)